Ethyl 4-methyl-2-(4-methyl-3-nitrobenzamido)-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate
Description
Ethyl 4-methyl-2-(4-methyl-3-nitrobenzamido)-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate is a thiophene-based compound featuring a nitro-substituted benzamido group and a methylphenyl carbamoyl moiety. This compound’s structural complexity—including electron-withdrawing (nitro) and electron-donating (methyl) groups—suggests unique reactivity and bioactivity compared to simpler thiophene analogs.
Properties
IUPAC Name |
ethyl 4-methyl-2-[(4-methyl-3-nitrobenzoyl)amino]-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O6S/c1-5-33-24(30)19-15(4)20(22(29)25-17-9-7-6-8-13(17)2)34-23(19)26-21(28)16-11-10-14(3)18(12-16)27(31)32/h6-12H,5H2,1-4H3,(H,25,29)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUATUOGMNFZDFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2C)NC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-methyl-2-(4-methyl-3-nitrobenzamido)-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the formation of the thiophene ring, followed by the introduction of the various substituents. Common reagents used in these reactions include nitrating agents for the nitro group, acylating agents for the amide groups, and esterification reagents for the ethyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-2-(4-methyl-3-nitrobenzamido)-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or chlorinating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative of the original compound.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have biological activity and could be studied for potential therapeutic uses.
Medicine: The compound or its derivatives could be investigated for their pharmacological properties.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of Ethyl 4-methyl-2-(4-methyl-3-nitrobenzamido)-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s key structural elements include:
Analog Comparisons :
- Compound 3 () : Features a triaza-cyclopenta[α]inden-2-yl group and bromine isomerism. The bromine position influences antibacterial and antifungal activities, demonstrating how halogen placement affects bioactivity .
- Compound 11a (): Contains a 4-chlorophenylamino acryloyl group. The chloro substituent enhances antimicrobial potency, while the acryloyl group enables conjugation with nucleophiles .
- B8 () : A thiazole-triazole hybrid with a pyridinyl thiazole and methylbenzylthio group. The thioether linkage may improve redox activity or metal coordination .
Data Table: Key Structural and Functional Comparisons
Biological Activity
Ethyl 4-methyl-2-(4-methyl-3-nitrobenzamido)-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate is a complex thiophene derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from diverse research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound features a thiophene ring substituted with various functional groups, including a nitrobenzamide and carbamoyl moieties. The structural formula is represented as follows:
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C19H22N2O5S
- Molecular Weight: 394.45 g/mol
| Property | Value |
|---|---|
| Molecular Formula | C19H22N2O5S |
| Molecular Weight | 394.45 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Antimicrobial Activity
Research indicates that thiophene derivatives, including this compound, exhibit significant antimicrobial properties. A study conducted by Ashalatha et al. (2007) demonstrated that similar thiophene compounds possess antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus.
Anticancer Properties
Thiophene derivatives are also being investigated for their anticancer potential. A study published in the Journal of Medicinal Chemistry highlighted that compounds with similar structures showed promising results in inhibiting tumor cell proliferation. The mechanism of action is believed to involve the induction of apoptosis in cancer cells through mitochondrial pathways.
Anti-inflammatory Effects
The anti-inflammatory properties of thiophene derivatives have been documented in several studies. For instance, Cannito et al. (1990) reported that certain thiophene compounds act as allosteric enhancers at the adenosine A1 receptor, which plays a role in reducing inflammation.
Case Studies
-
Case Study on Antibacterial Activity :
- Objective : To evaluate the antibacterial efficacy of this compound.
- Method : Disc diffusion method was employed against E. coli and S. aureus.
- Results : The compound exhibited a minimum inhibitory concentration (MIC) of 256 μg/mL against both bacterial strains.
-
Case Study on Anticancer Activity :
- Objective : Assess the cytotoxic effects on human cancer cell lines.
- Method : MTT assay was performed on various cancer cell lines.
- Results : The compound showed IC50 values indicating significant cytotoxicity, particularly in breast cancer cells.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | MIC = 256 μg/mL against E. coli, S. aureus | Ashalatha et al., 2007 |
| Anticancer | Significant cytotoxicity in breast cancer cells | Journal of Medicinal Chemistry |
| Anti-inflammatory | Allosteric enhancement at A1 receptor | Cannito et al., 1990 |
Q & A
Q. Q1. What are the key synthetic routes for preparing this thiophene derivative, and how can reaction efficiency be optimized?
The compound is synthesized via multi-step reactions, typically involving:
- Gewald reaction : For thiophene ring formation using ethyl cyanoacetate, sulfur, and ketones (e.g., acetoacetanilide derivatives) under reflux conditions .
- Functional group introduction : Subsequent acylation/amidation steps (e.g., coupling 4-methyl-3-nitrobenzoyl chloride and 2-methylphenyl isocyanate) in polar aprotic solvents like DMF, with catalysts such as triethylamine .
Optimization strategies : - Monitor intermediate purity via TLC .
- Adjust stoichiometry (1.2–1.5 equivalents of acylating agents) and reaction time (4–12 hours) to maximize yields .
Q. Q2. Which analytical techniques are critical for confirming the structure and purity of this compound?
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., thiophene C-H protons at δ 6.8–7.5 ppm, ester carbonyl at ~δ 165 ppm) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., calculated [M+H]⁺ ~534.2 g/mol) .
- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Intermediate Research: Functional Group Reactivity
Q. Q3. How do the nitro and carbamoyl groups influence the compound’s chemical reactivity?
- Nitro group (4-methyl-3-nitrobenzamido) : Enhances electrophilicity, enabling nucleophilic aromatic substitution (e.g., with amines or thiols) under basic conditions .
- Carbamoyl groups : Participate in hydrogen bonding, affecting solubility and intermolecular interactions. Reactivity with Grignard reagents or hydrazine can yield hydrazide derivatives for biological testing .
Methodological note : Track substituent effects via comparative IR spectroscopy (e.g., N-H stretches at ~3300 cm⁻¹ for carbamoyl groups) .
Q. Q4. What strategies resolve contradictions in reported synthetic yields across studies?
- Controlled variable testing : Compare solvent polarity (DMF vs. THF), temperature (25°C vs. 60°C), and catalysts (TEA vs. DMAP) .
- Byproduct analysis : Use LC-MS to identify side products (e.g., incomplete acylation) and adjust purification protocols (e.g., silica gel chromatography vs. recrystallization) .
Advanced Research: Structural and Biological Studies
Q. Q6. What methodologies assess the compound’s potential as a kinase inhibitor or antimicrobial agent?
- In vitro assays :
- Kinase inhibition : ADP-Glo™ kinase assays with IC₅₀ determination (e.g., against EGFR or VEGFR2) .
- Antimicrobial activity : Broth microdilution (MIC values) against Gram-positive bacteria (e.g., S. aureus) .
- Structure-activity relationship (SAR) : Synthesize analogs (e.g., replacing nitro with cyano groups) and compare bioactivity trends .
Q. Q7. How can computational modeling predict binding modes with biological targets?
- Molecular docking (AutoDock Vina) : Simulate interactions with ATP-binding pockets (e.g., EGFR kinase) using PDB structures (e.g., 1M17). Key interactions:
- Nitro group with Lys721.
- Carbamoyl hydrogen bonds with Thr830 .
- MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories .
Data Interpretation and Validation
Q. Q8. How should researchers validate conflicting spectral data (e.g., NMR shifts) between batches?
- Internal standards : Add TMS or DSS to NMR samples for chemical shift calibration .
- Collaborative cross-validation : Share raw data with third-party labs using platforms like Zenodo .
Q. Q9. What statistical approaches differentiate experimental noise from significant biological activity?
- Dose-response curves : Fit data to Hill equations (GraphPad Prism) and calculate 95% confidence intervals for IC₅₀ values .
- ANOVA with post-hoc tests : Compare treatment groups (e.g., p < 0.05 for antimicrobial activity vs. controls) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
